molecular formula C9H13NO2S B3022633 Methyl 4-isopropyl-2-methylthiazole-5-carboxylate CAS No. 1351393-82-2

Methyl 4-isopropyl-2-methylthiazole-5-carboxylate

Cat. No.: B3022633
CAS No.: 1351393-82-2
M. Wt: 199.27 g/mol
InChI Key: SYFAJDXTSHIIHX-UHFFFAOYSA-N
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Description

Methyl 4-isopropyl-2-methylthiazole-5-carboxylate: is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . It is a thiazole derivative, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-isopropyl-2-methylthiazole-5-carboxylate can be achieved through a one-pot procedure. This involves the reaction of ethyl acetoacetate, N-bromosuccinimide, and thiourea under mild conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The overall yield of this synthesis method is generally high, making it an efficient route for producing this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-isopropyl-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-isopropyl-2-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to various enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain microbial enzymes, leading to antimicrobial effects . Additionally, the compound’s ability to undergo substitution reactions enables it to form derivatives with enhanced biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 4-isopropyl-2-methylthiazole-5-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group enhances its hydrophobicity, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications .

Properties

IUPAC Name

methyl 2-methyl-4-propan-2-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-5(2)7-8(9(11)12-4)13-6(3)10-7/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFAJDXTSHIIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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